N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that features a benzothiazole ring fused with a furan derivative
Scientific Research Applications
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
Furan derivatives
The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral effects . They are also involved in various synthetic pathways for drug development .
Indole derivatives
The compound also contains an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Benzothiazole derivatives
The compound contains a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring, followed by the introduction of the furan moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of dimethylformamide (DMF) as a solvent and a catalyst like tetrabutylammonium iodide can facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The furan ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the furan ring can yield a tetrahydrofuran derivative .
Comparison with Similar Compounds
Similar Compounds
- N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide
- N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-1,3-benzothiazole-2-carboxylate
- N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-1,3-benzothiazole-2-thioamide
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-9-6-7-12(20-9)11(18)8-16-14(19)15-17-10-4-2-3-5-13(10)21-15/h2-7,11,18H,8H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXQJYGQBARLKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2=NC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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